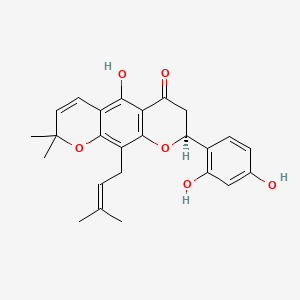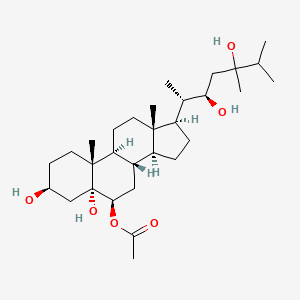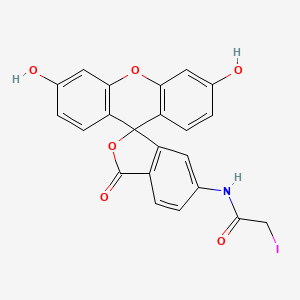
8-氨基-7-氧代壬酸
描述
8-Amino-7-oxononanoic acid is an organic compound that plays a crucial role in the biosynthesis of biotin, a vital coenzyme for carboxylase and transcarboxylase reactions. This compound is synthesized by the enzyme 8-amino-7-oxononanoate synthase, which catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA . Biotin is essential for the growth and development of most organisms, making 8-amino-7-oxononanoic acid an important intermediate in various biological processes .
科学研究应用
8-Amino-7-oxononanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of biotin and related compounds.
Biology: The compound is crucial for studying biotin biosynthesis pathways in microorganisms and plants.
Medicine: Research on biotin-related metabolic disorders often involves 8-amino-7-oxononanoic acid.
作用机制
Target of Action
The primary target of 8-Amino-7-oxononanoic acid is the enzyme 8-amino-7-oxononanoate synthase (AONS) . This enzyme is a pyridoxal 5’-phosphate-dependent enzyme that plays a crucial role in the biosynthesis of biotin, an essential enzyme cofactor for carboxylase and transcarboxylase reactions .
Mode of Action
8-Amino-7-oxononanoic acid interacts with its target, AONS, by undergoing a decarboxylative condensation with L-alanine . This reaction is catalyzed by AONS and results in the formation of 8(S)-amino-7-oxononanoate . The reaction is rapid and stereospecific .
Biochemical Pathways
The interaction of 8-Amino-7-oxononanoic acid with AONS is a key step in the biotin biosynthesis pathway . Biotin is a vital cofactor for carboxylase and transcarboxylase reactions, and its biosynthesis is essential for the growth and development of most organisms .
Pharmacokinetics
Given its role in biotin biosynthesis, it is likely that its bioavailability and pharmacokinetic properties are influenced by factors such as the presence of the aons enzyme and the availability of l-alanine .
Result of Action
The result of the action of 8-Amino-7-oxononanoic acid is the production of 8(S)-amino-7-oxononanoate , a key intermediate in the biosynthesis of biotin . This contributes to the overall metabolic processes in the organism, particularly those involving carboxylase and transcarboxylase reactions .
Action Environment
The action of 8-Amino-7-oxononanoic acid is influenced by various environmental factors. For instance, the presence of L-alanine and pimeloyl-CoA is necessary for the reaction to occur . Additionally, the pH of the environment can influence the rate of the reaction
生化分析
Biochemical Properties
8-Amino-7-oxononanoic acid is involved in the first committed step of biotin biosynthesis. It is synthesized through the decarboxylative condensation of L-alanine with pimeloyl-CoA, catalyzed by the enzyme 8-amino-7-oxononanoate synthase (AONS) . This enzyme is pyridoxal 5′-phosphate-dependent and facilitates the formation of 8(S)-amino-7-oxononanoate, coenzyme A, and carbon dioxide. The interaction between 8-amino-7-oxononanoic acid and AONS is stereospecific, ensuring the correct configuration of the product .
Cellular Effects
8-Amino-7-oxononanoic acid influences various cellular processes, particularly those related to biotin-dependent carboxylase reactions. These reactions are essential for fatty acid synthesis and gluconeogenesis. The compound’s role in biotin biosynthesis indirectly affects cell signaling pathways, gene expression, and cellular metabolism. For instance, biotinylated enzymes are crucial for the regulation of gene expression related to metabolic pathways .
Molecular Mechanism
The molecular mechanism of 8-amino-7-oxononanoic acid involves its interaction with AONS. The enzyme catalyzes the formation of an external aldimine with L-alanine, followed by the binding of pimeloyl-CoA, which induces a conformational change. This change facilitates the formation of the Ala quinonoid, leading to the decarboxylation and reprotonation steps that produce 8-amino-7-oxononanoic acid . The enzyme’s active site lysine plays a crucial role in this process by abstracting the C2-proton on the Si-face of the PLP aldimine .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 8-amino-7-oxononanoic acid are influenced by various factors, including pH and temperature. The compound is relatively stable under physiological conditions but can undergo racemization at extreme pH levels . Long-term studies have shown that 8-amino-7-oxononanoic acid maintains its activity over extended periods, provided it is stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of 8-amino-7-oxononanoic acid in animal models vary with dosage. At optimal doses, the compound supports normal metabolic functions by contributing to biotin biosynthesis. At high doses, it may lead to adverse effects, including enzyme inhibition and metabolic imbalances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial .
Metabolic Pathways
8-Amino-7-oxononanoic acid is a key intermediate in the biotin biosynthesis pathway. It interacts with enzymes such as AONS and adenosylmethionine–8-amino-7-oxononanoate transaminase (BioA) . These interactions facilitate the conversion of 8-amino-7-oxononanoic acid to subsequent intermediates, ultimately leading to the formation of biotin. The compound’s role in this pathway is critical for maintaining metabolic flux and ensuring the availability of biotin for carboxylase reactions .
Transport and Distribution
Within cells, 8-amino-7-oxononanoic acid is transported and distributed through specific transporters and binding proteins. These proteins ensure the compound’s proper localization and accumulation in areas where biotin biosynthesis occurs. The transport mechanisms are essential for maintaining the compound’s availability for enzymatic reactions .
Subcellular Localization
8-Amino-7-oxononanoic acid is primarily localized in the cytoplasm, where biotin biosynthesis takes place. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that 8-amino-7-oxononanoic acid is available in the right cellular compartments for efficient biotin synthesis .
准备方法
Synthetic Routes and Reaction Conditions: 8-Amino-7-oxononanoic acid is synthesized through the enzymatic reaction catalyzed by 8-amino-7-oxononanoate synthase. This enzyme-dependent process involves the decarboxylative condensation of L-alanine with pimeloyl-CoA to form 8-amino-7-oxononanoic acid, coenzyme A, and carbon dioxide . The reaction is stereospecific and requires pyridoxal 5’-phosphate as a cofactor .
Industrial Production Methods: While the enzymatic synthesis is the primary method for producing 8-amino-7-oxononanoic acid, industrial-scale production may involve optimizing the reaction conditions to enhance yield and efficiency. This includes controlling the concentration of substrates, maintaining optimal pH and temperature, and ensuring the availability of necessary cofactors .
化学反应分析
Types of Reactions: 8-Amino-7-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Amino and keto groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino and keto derivatives.
相似化合物的比较
- 7-Keto-8-aminopelargonic acid
- 8-Amino-7-oxopelargonate
- 8-Amino-7-ketopelargonate
Comparison: 8-Amino-7-oxononanoic acid is unique due to its specific role in biotin biosynthesis. While similar compounds like 7-keto-8-aminopelargonic acid also participate in related pathways, 8-amino-7-oxononanoic acid is distinct in its stereospecific formation and involvement in the first committed step of biotin biosynthesis .
属性
CAS 编号 |
4707-58-8 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC 名称 |
(8R)-8-amino-7-oxononanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m1/s1 |
InChI 键 |
GUAHPAJOXVYFON-SSDOTTSWSA-N |
SMILES |
CC(C(=O)CCCCCC(=O)O)N |
手性 SMILES |
C[C@H](C(=O)CCCCCC(=O)O)N |
规范 SMILES |
CC(C(=O)CCCCCC(=O)O)N |
同义词 |
7-keto-8-aminopelargonic acid 8-amino-7-oxononanoic acid KAPA cpd |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 8-Amino-7-oxononanoic acid (AON) and how does it interact with its target enzyme?
A1: AON is a key intermediate in the biosynthesis of biotin, an essential vitamin involved in various metabolic processes. AON is produced from pimeloyl-CoA and L-alanine in a reaction catalyzed by 8-amino-7-oxononanoate synthase (AONS) [, , ]. Subsequently, AON acts as a substrate for the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT). DAPA AT catalyzes the transfer of an amino group from S-adenosyl-L-methionine (AdoMet) to AON, ultimately leading to the formation of biotin [].
Q2: Have any inhibitors targeting the AON biosynthetic pathway been developed?
A2: Yes, research has focused on developing inhibitors for enzymes involved in AON biosynthesis, specifically targeting DAPA AT in Mycobacterium tuberculosis. Amiclenomycin and a novel analog, 4-(4c-aminocyclohexa-2,5-dien-1r-yl)propanol (compound 1), have been identified as suicide substrates for M. tuberculosis DAPA AT, effectively inhibiting the enzyme and demonstrating potential as anti-tuberculosis agents [].
Q3: Can the natural variation in enzymes involved in AON synthesis be exploited for biocatalytic applications?
A3: Research has shown that a naturally occurring BioW-BioF fusion enzyme from Corynebacterium amycolatum (CaBioWF), involved in the synthesis of AON from pimelate and L-alanine, exhibits a broader substrate scope compared to its individual counterparts in other organisms []. This fusion enzyme accepts a wider range of mono- and di-fatty acids besides pimelate, as well as alternative amino acids like L-serine and glycine. This natural substrate flexibility makes CaBioWF a promising biocatalyst for synthesizing a variety of AON derivatives with potential applications in chemical synthesis and drug discovery [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,14-dimethylnaphtho[1,2-b]phenanthrene](/img/structure/B1216951.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216955.png)









![(3R,5S,7S)-11-amino-7-methoxy-4,12-dimethyl-8-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-diene-10,13-dione](/img/structure/B1216971.png)

